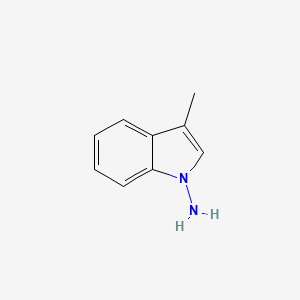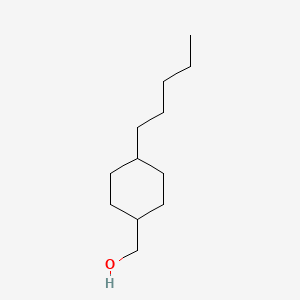
(4-戊基环己基)甲醇
描述
(4-Pentylcyclohexyl)methanol is a chemical compound with the molecular formula C12H24O . It contains a total of 37 atoms, including 24 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom . The molecule has 13 non-Hydrogen bonds, 5 rotatable bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .
Molecular Structure Analysis
The 3D chemical structure image of (4-pentylcyclohexyl)methanol is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure model of (4-pentylcyclohexyl)methanol .科学研究应用
甲醇作为均相催化反应中的氢供体
甲醇,包括衍生物如(4-戊基环己基)甲醇,在各种金属配合物催化的反应中可以作为氢供体。这在酮还原为醇的反应中特别明显,其中甲醇被氧化为甲酸甲酯,同时也生成一些二氧化碳。这样的反应在系统中表现出高活性,例如t-膦-钌-氯化物(Smith & Maitlis, 1985)。
甲醇在汽油生产和示踪研究中的应用
甲醇及其衍生物在汽油生产中发挥作用。使用甲醇/高级醇混合物在ZSM-5催化剂上进行示踪研究显示标记和未标记醇的碳完全平衡。在这些转化中,甲醇是甲烷和C2产品的主要来源(Tau et al., 1990)。
甲醇在化学品生物生产中的应用
甲醇,包括其衍生物,可以用于生物生产。利用甲醇的工程大肠杆菌菌株显示出对甲醇依赖性生长和生产乙醇或1-丁醇等化学品的潜力(Chen et al., 2018)。
甲醇在化学合成和能源技术中的应用
甲醇在化学合成和能源技术中作为氢源和C1合成子。它在胺的N-甲基化和硝基芳烃的转移氢化中使用成本效益的催化剂(Sarki et al., 2021)。
甲醇在催化的C–C偶联中的应用
甲醇用于与烯烃直接进行C–C偶联,产生更高级的醇类。这个过程利用均相铱催化剂,代表了甲醇在羟甲基化中的新应用(Moran et al., 2011)。
甲醇在电催化甲醇氧化中的作用
甲醇在电催化其自身氧化反应中发挥作用,对绿色燃料电池至关重要。研究表明,不同的钯前体可以显著影响Pd沉积物对甲醇氧化反应(MOR)的催化性能(Niu et al., 2016)。
甲醇在烃类中芳香化生产中的应用
甲醇与C5–C6烃类混合物可以在两级流化床反应器中转化为芳香烃。这展示了甲醇在将烃类转化为有价值的芳香化合物中的作用(Su et al., 2016)。
甲醇在紫外光度法中的应用
甲醇用于光解研究,特别是在测量H2O2在水溶液中光解产生的*OH自由基产量中。它适用于各种商业紫外光反应器中的多色紫外光度法(Goldstein et al., 2007)。
甲醇在研究脂质动力学中的应用
甲醇影响生物和合成膜中的脂质动力学,在跨膜蛋白质/肽研究中是一个重要考虑因素。它影响脂质转移和翻转动力学,突显了它在膜研究中的作用(Nguyen et al., 2019)。
甲醇在烷基环己基羧酸还原中的应用
通过还原烷基环己基羧酸获得的4-反式烷基环己基甲醇等衍生物在液晶生产中很重要。它们展示了甲醇衍生物在材料科学中的多功能性(Dong, 2007)。
属性
IUPAC Name |
(4-pentylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQLAYIDNKQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543503 | |
| Record name | (4-Pentylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pentylcyclohexyl)methanol | |
CAS RN |
71458-08-7 | |
| Record name | (4-Pentylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


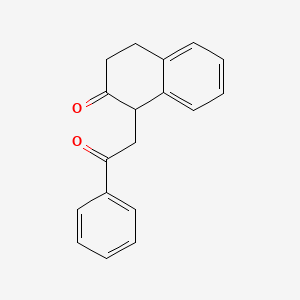
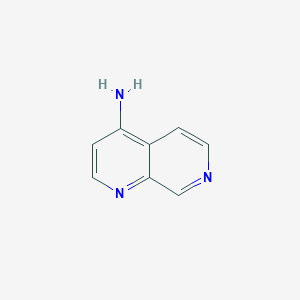
![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)

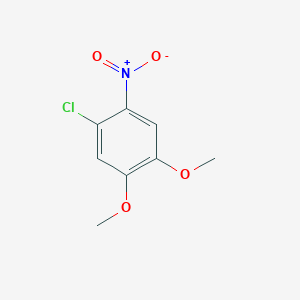
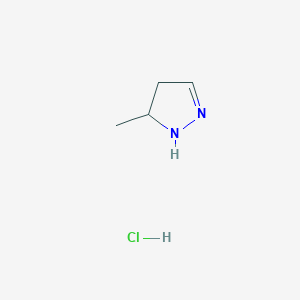
![1-[(Methylthio)methyl]ethyl acetate](/img/structure/B1625589.png)

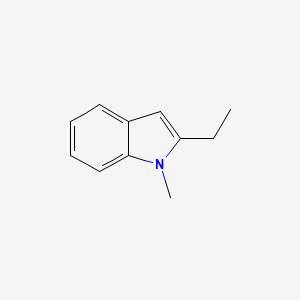
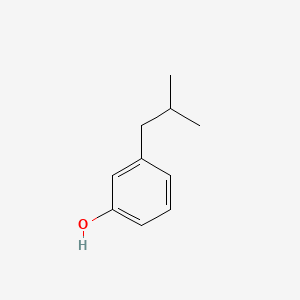
![7-Ethyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625595.png)

